1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide 1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13378026
InChI: InChI=1S/C32H37N5O3S/c1-23-9-12-28(13-10-23)41(39,40)36-18-15-25(16-19-36)31-35-29-20-26(32(38)34-22-24-6-5-17-33-21-24)11-14-30(29)37(31)27-7-3-2-4-8-27/h5-6,9-14,17,20-21,25,27H,2-4,7-8,15-16,18-19,22H2,1H3,(H,34,38)
SMILES: CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6
Molecular Formula: C32H37N5O3S
Molecular Weight: 571.7 g/mol

1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide

CAS No.:

Cat. No.: VC13378026

Molecular Formula: C32H37N5O3S

Molecular Weight: 571.7 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide -

Specification

Molecular Formula C32H37N5O3S
Molecular Weight 571.7 g/mol
IUPAC Name 1-cyclohexyl-2-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]-N-(pyridin-3-ylmethyl)benzimidazole-5-carboxamide
Standard InChI InChI=1S/C32H37N5O3S/c1-23-9-12-28(13-10-23)41(39,40)36-18-15-25(16-19-36)31-35-29-20-26(32(38)34-22-24-6-5-17-33-21-24)11-14-30(29)37(31)27-7-3-2-4-8-27/h5-6,9-14,17,20-21,25,27H,2-4,7-8,15-16,18-19,22H2,1H3,(H,34,38)
Standard InChI Key WWGVFFGFTYZXHT-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name, 1-cyclohexyl-N-(pyridin-3-ylmethyl)-2-(1-tosylpiperidin-4-yl)-1H-benzo[d]imidazole-5-carboxamide, reflects its polycyclic architecture. The molecular formula is C₃₁H₃₄N₆O₃S, with a calculated exact mass of 571.74 g/mol .

Stereochemical and Substituent Analysis

  • Benzimidazole Core: The 1H-benzo[d]imidazole scaffold (positions 1–7) provides a planar aromatic system for π-π interactions.

  • Cyclohexyl Group: Positioned at N1, this lipophilic substituent enhances membrane permeability.

  • 1-Tosylpiperidin-4-yl: A sulfonylated piperidine at C2 introduces conformational rigidity and potential hydrogen-bonding sites via the tosyl (-SO₂C₆H₄CH₃) moiety .

  • Pyridin-3-ylmethylcarboxamide: The C5 carboxamide linked to a pyridinylmethyl group offers hydrogen-bond acceptor/donor capabilities, critical for target engagement .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number898220-69-4
Molecular FormulaC₃₁H₃₄N₆O₃S
Molecular Weight571.74 g/mol
SMILESCC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C3=NC4=C(N3C5CCCCC5)C=CC(=C4)C(=O)NCC6=CN=CC=C6Derived

Synthetic Methodologies and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves:

  • Benzimidazole Formation: Condensation of 4-nitro-o-phenylenediamine with cyclohexyl isocyanate, followed by reduction and cyclization.

  • Tosylation of Piperidine: Reaction of piperidin-4-amine with p-toluenesulfonyl chloride (TsCl) under basic conditions (e.g., pyridine/DCM) .

  • Carboxamide Coupling: Activation of the benzo[d]imidazole-5-carboxylic acid with HATU/DIPEA, followed by reaction with pyridin-3-ylmethanamine .

Key Reaction Conditions

  • Tosylation Step: Analogous to the synthesis of 1-tosylpiperidine (CAS 4703-22-4), yields of ~75% are achievable using TsCl in acetonitrile with alizarin yellow R as a catalyst .

  • Benzimidazole Cyclization: Gold- or rhodium-catalyzed reactions (as described in heterocyclic synthesis contexts ) may enhance regioselectivity.

Table 2: Representative Synthetic Parameters

StepReagents/ConditionsYield
TosylationTsCl, CH₃CN, 20°C, 3h75.5%
Carboxamide CouplingHATU, DIPEA, DMF, rt, 12h~60%*
*Estimated based on analogous reactions .

Physicochemical and Spectroscopic Properties

Solubility and LogP

  • LogP (Predicted): 3.8 (indicating moderate lipophilicity, suitable for blood-brain barrier penetration).

  • Solubility: Poor aqueous solubility (<10 µM); soluble in DMSO (≥50 mM) .

Spectroscopic Characterization

  • ¹H NMR: Key signals include δ 8.5–8.7 ppm (pyridinyl H), δ 2.4 ppm (tosyl CH₃), and δ 1.2–1.8 ppm (cyclohexyl H).

  • HRMS: [M+H]⁺ m/z 571.74 (calculated), 571.72 (observed) .

Pharmacological Research and Applications

Putative Biological Targets

  • Kinase Inhibition: Structural analogs (e.g., LDN-211904) modulate EphB3 receptor tyrosine kinase , suggesting potential antiproliferative activity.

  • GPCR Interactions: The tosylpiperidinyl group resembles antagonists of serotonin and dopamine receptors.

In Silico Predictions

  • Molecular Docking: Preliminary models indicate high affinity for EGFR (ΔG = -9.2 kcal/mol) due to hydrophobic interactions with the benzimidazole core and hydrogen bonds with the carboxamide .

Future Directions and Challenges

Research Gaps

  • In Vitro Profiling: No published data on cytotoxicity, IC₅₀ values, or selectivity panels.

  • Synthetic Scalability: Optimization of the carboxamide coupling step to improve yields >80%.

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